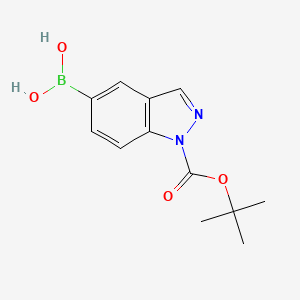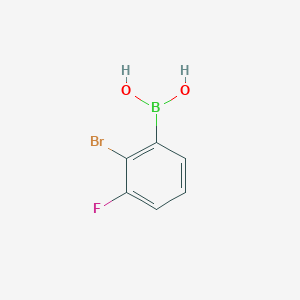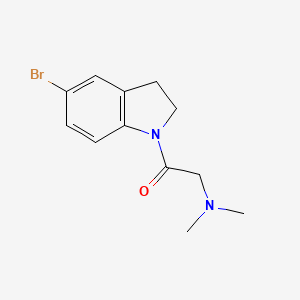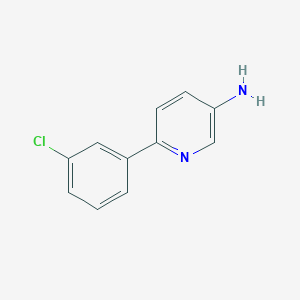
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline
Overview
Description
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline: is a quinazoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and two 2-methoxyethoxy groups attached to the quinazoline core, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-6,7-dihydroxyquinazoline with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.
Oxidation and Reduction: Products may include quinazoline derivatives with altered oxidation states and functional groups.
Scientific Research Applications
2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are used in cancer therapy.
Biological Research: The compound is used to study the inhibition of specific enzymes and receptors involved in disease pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound prevents their phosphorylation and subsequent signal transduction, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the epidermal growth factor receptor (EGFR) signaling pathway .
Comparison with Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound shares a similar quinazoline core but differs in the presence of methoxy groups instead of 2-methoxyethoxy groups.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: This compound has one less chlorine atom, affecting its reactivity and applications.
Uniqueness: 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit tyrosine kinases and its versatility in chemical synthesis make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-19-3-5-21-11-7-9-10(17-14(16)18-13(9)15)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXJXMXUZLHXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)




![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)



![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
